molecular formula C21H19ClN4O2S B2665655 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 313469-89-5

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2665655
CAS No.: 313469-89-5
M. Wt: 426.92
InChI Key: PNHFAPLPBDBVOB-UHFFFAOYSA-N
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Description

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound features a purine core substituted with various functional groups, including chlorobenzyl, methylbenzyl, and thioether groups. These modifications confer unique chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation:

    Alkylation: The methyl and benzyl groups are introduced through alkylation reactions using appropriate alkyl halides (e.g., methyl iodide and 4-methylbenzyl chloride) under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, cost, and safety are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common for reduction.

    Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to natural purines makes it a useful tool in biochemical assays.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects depends on its interaction with molecular targets. It may inhibit or activate enzymes by mimicking natural substrates or binding to active sites. The pathways involved could include purine metabolism or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4-methylbenzyl group.

    8-((2-chlorobenzyl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 3-methyl group.

    8-((2-chlorobenzyl)thio)-3-methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4-methyl group on the benzyl ring.

Uniqueness

The presence of both the 2-chlorobenzyl and 4-methylbenzyl groups, along with the thioether linkage, makes 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione unique. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHFAPLPBDBVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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